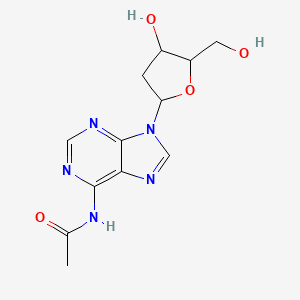
N6-Acetyl-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Acetyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of an acetyl group at the N6 position of the adenine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the N6 position without affecting other functional groups .
Industrial Production Methods: While specific industrial production methods for N6-Acetyl-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: N6-Acetyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N6-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydrazine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include N6-acetyl-2’-deoxyinosine, 2’-deoxyadenosine, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N6-Acetyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA methylation and epigenetic modifications.
Medicine: Research explores its potential role in gene therapy and as a biomarker for certain diseases.
Industry: It is utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of N6-Acetyl-2’-deoxyadenosine involves its incorporation into DNA, where it can influence gene expression and chromatin structure. The acetyl group at the N6 position can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene activity. This modification can also impact DNA methylation patterns and epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
N6-Methyl-2’-deoxyadenosine: Similar in structure but with a methyl group instead of an acetyl group.
N6-Benzoyl-2’-deoxyadenosine: Contains a benzoyl group at the N6 position.
N6-Formyl-2’-deoxyadenosine: Features a formyl group at the N6 position.
Uniqueness: N6-Acetyl-2’-deoxyadenosine is unique due to its specific acetyl modification, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable tool in epigenetic research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15N5O4 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19) |
InChI-Schlüssel |
DKVIBEFOBOVION-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


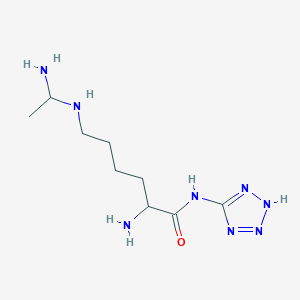

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
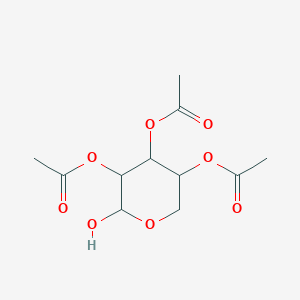

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
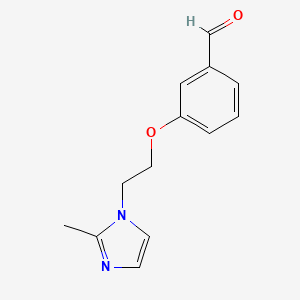

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
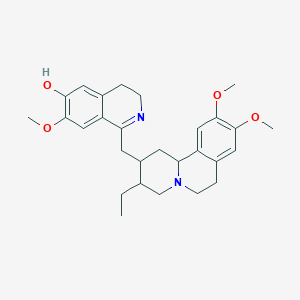
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
